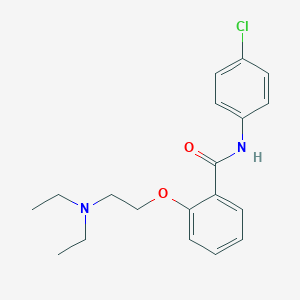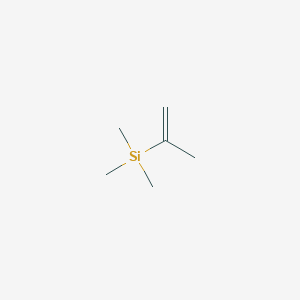
2-プロペニルトリメチルシラン
概要
説明
It is a colorless liquid that is highly flammable and is used as a chemical intermediate in various organic synthesis processes . The compound is characterized by the presence of a trimethylsilyl group attached to a propenyl group, making it a versatile reagent in organic chemistry.
科学的研究の応用
2-Propenyltrimethylsilane has numerous applications in scientific research, including:
作用機序
Target of Action
2-Propenyltrimethylsilane, also known as 2-Trimethylsilylprop-1-ene , is primarily used as a chemical intermediate
Mode of Action
As an organosilane , it may participate in various chemical reactions, including those involving silicon-carbon bonds. The specifics of these interactions would depend on the particular reaction conditions and the other reactants involved.
Action Environment
The action, efficacy, and stability of 2-Propenyltrimethylsilane are likely to be heavily influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, as a flammable liquid , it must be handled with care to prevent accidents. Furthermore, its stability and reactivity may be affected by factors such as light, heat, and the presence of catalysts.
準備方法
Synthetic Routes and Reaction Conditions: 2-Propenyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of ethylene propylene chlorosilane with trimethylsilanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-Propenyltrimethylsilane often involves complex chemical reactions and fine purification processes. The compound is produced in large quantities by reacting chlorosilanes with alkenes under specific conditions to achieve the desired product .
化学反応の分析
Types of Reactions: 2-Propenyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-silicon bonds.
Polymerization Reactions: The compound can be used as a monomer in polymerization reactions to produce organosilicon polymers.
Common Reagents and Conditions: Common reagents used in reactions with 2-Propenyltrimethylsilane include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed: The major products formed from reactions involving 2-Propenyltrimethylsilane include various organosilicon compounds, such as silanes, siloxanes, and silanols. These products have wide applications in different industries .
類似化合物との比較
2-Methyl-2-propenyltrimethylsilane: This compound is similar in structure but has a methyl group attached to the propenyl group.
Trimethyl(prop-1-en-2-yl)silane: Another similar compound with slight variations in the structure, leading to differences in chemical behavior and applications.
Uniqueness: 2-Propenyltrimethylsilane is unique due to its specific combination of the trimethylsilyl and propenyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to participate in both addition and substitution reactions makes it a valuable reagent in organic synthesis .
特性
IUPAC Name |
trimethyl(prop-1-en-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSLXWOGWUDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347550 | |
| Record name | Isopropenyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18163-07-0 | |
| Record name | Isopropenyl(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2-propenyltrimethylsilane and how is it characterized?
A1: 2-propenyltrimethylsilane (also known as allyltrimethylsilane) has the molecular formula C₆H₁₄Si and a molecular weight of 114.26 g/mol. It can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. []
Q2: How does 2-propenyltrimethylsilane react with metal complexes like cobalt tricarbonyl nitrosyl?
A2: Research indicates that 2-propenyltrimethylsilane can coordinate to cobalt atoms in complexes like cobalt tricarbonyl nitrosyl via the C=C double bond of its allyl group. This interaction can lead to the formation of bridging C=O groups with other metal atoms like iron, potentially influencing the formation of magnetic nanoparticles. []
Q3: Can 2-propenyltrimethylsilane participate in conjugate addition reactions?
A3: Yes, studies show that 2-propenyltrimethylsilane derivatives, specifically 1-acyloxy-2-propenyltrimethylsilane, can undergo fluoride ion-mediated conjugate addition reactions. This reaction pathway allows for the synthesis of 3-(1-acyloxy-2-propenyl)alkanones, showcasing the versatility of this compound in organic synthesis. [, ]
Q4: Are there any reported applications of 2-propenyltrimethylsilane in the synthesis of cyclic compounds?
A4: Yes, 2-propenyltrimethylsilane plays a role in the synthesis of both cyclopentanes and cyclohexenones. It can act as a trimethylenemethane (TMM) precursor, enabling cyclopentannulation reactions. Additionally, it facilitates the synthesis of 1,5-diketones, which can undergo annelation to form fused cyclohexenones. [, ]
Q5: What alternative reagents exist for reactions where 2-propenyltrimethylsilane is typically employed?
A5: While a direct comparison is not provided in the available literature, 2-methyl-2-propenyltrimethylsilane can be used as an alternative to 2-propenyltrimethylsilane in certain reactions, such as the synthesis of 1,5-diketones and subsequent annelation to fused cyclohexenones. [] Further research is needed to thoroughly compare the performance, cost, and impact of these alternatives.
Q6: How does 2-propenyltrimethylsilane influence the formation of magnetic nanoparticles?
A6: Research suggests that the presence of 2-propenyltrimethylsilane in a ternary gaseous mixture with cobalt tricarbonyl nitrosyl and iron pentacarbonyl can impact the morphology and magnetic properties of nanoparticles formed under laser irradiation. The exact mechanism of this influence requires further investigation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



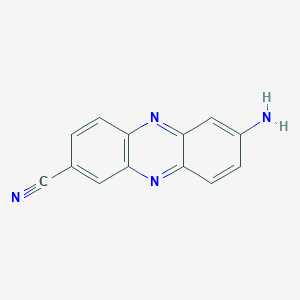

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)
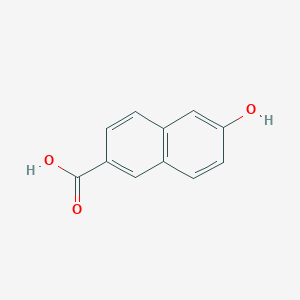

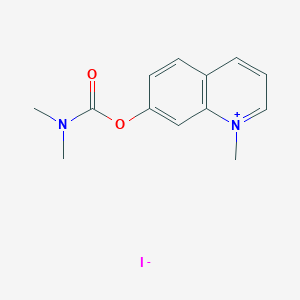


![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
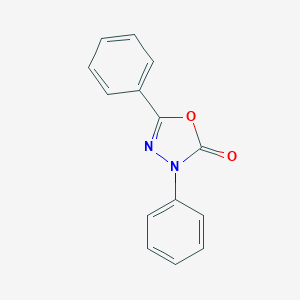
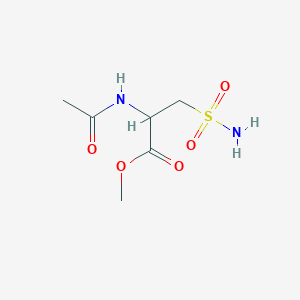
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)
